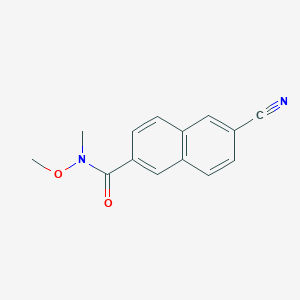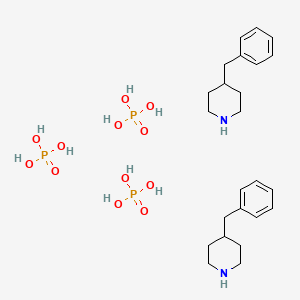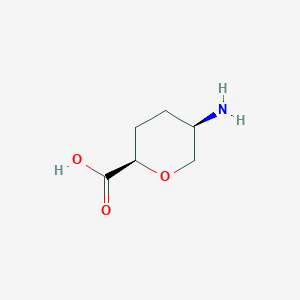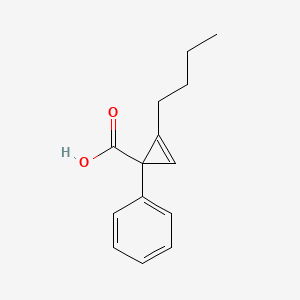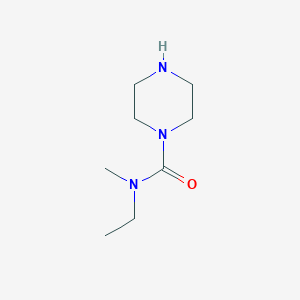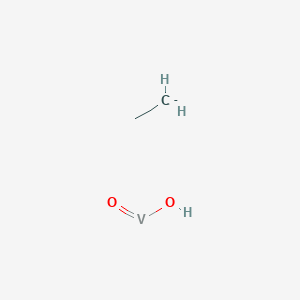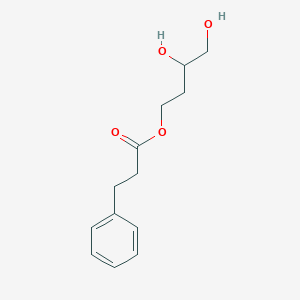
4,5-diphenyl-1H-imidazole;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Diphenyl-1H-imidazole;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 4,5-diphenyl-1H-imidazole and 2,4,6-trinitrophenol. 4,5-Diphenyl-1H-imidazole is a heterocyclic compound with a molecular formula of C15H12N2, known for its applications in various fields such as pharmaceuticals and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diphenyl-1H-imidazole typically involves the cyclization of benzil with ammonium acetate in the presence of acetic acid . The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring. For 2,4,6-trinitrophenol, the synthesis involves the nitration of phenol with a mixture of concentrated sulfuric acid and nitric acid .
Industrial Production Methods
Industrial production of 4,5-diphenyl-1H-imidazole follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield . The production of 2,4,6-trinitrophenol is carried out in specialized facilities designed to handle the highly exothermic nitration reaction safely .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Diphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert it into dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenyl rings.
2,4,6-Trinitrophenol primarily undergoes:
Reduction: It can be reduced to form aminophenols.
Nitration: Further nitration can lead to the formation of more highly nitrated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonic acids are used under acidic conditions.
Major Products Formed
4,5-Diphenyl-1H-imidazole: Major products include N-oxides, dihydroimidazoles, and substituted imidazoles.
2,4,6-Trinitrophenol: Major products include aminophenols and higher nitrated phenols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other functional materials.
2,4,6-Trinitrophenol is primarily used in:
Wirkmechanismus
The mechanism of action of 4,5-diphenyl-1H-imidazole involves its interaction with various molecular targets, including enzymes and receptors . It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular functions . The molecular pathways involved include signal transduction pathways and metabolic pathways .
2,4,6-Trinitrophenol exerts its effects through its highly reactive nitro groups, which can interact with cellular components, leading to oxidative stress and cellular damage . It can also disrupt cellular membranes and interfere with normal cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Diphenyl-1H-imidazole: Similar compounds include 2,4,5-triphenylimidazole and 4,5-diphenylimidazol-1,2,3-triazole.
2,4,6-Trinitrophenol: Similar compounds include 2,4-dinitrophenol and 2,6-dinitrophenol.
Uniqueness
4,5-Diphenyl-1H-imidazole is unique due to its structural features, which allow for diverse chemical modifications and applications . Its ability to form stable complexes with metals makes it valuable in coordination chemistry .
2,4,6-Trinitrophenol is unique for its high explosive properties and its ability to undergo multiple nitration reactions . Its stability and reactivity make it a valuable compound in explosive formulations .
Eigenschaften
CAS-Nummer |
676265-81-9 |
|---|---|
Molekularformel |
C21H15N5O7 |
Molekulargewicht |
449.4 g/mol |
IUPAC-Name |
4,5-diphenyl-1H-imidazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C15H12N2.C6H3N3O7/c1-3-7-12(8-4-1)14-15(17-11-16-14)13-9-5-2-6-10-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-11H,(H,16,17);1-2,10H |
InChI-Schlüssel |
XQDDQDQWQCWKGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=CN2)C3=CC=CC=C3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



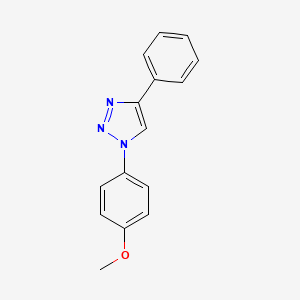
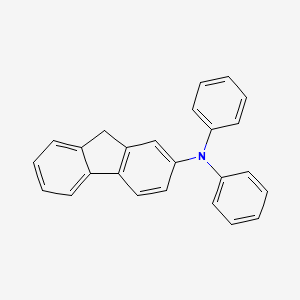
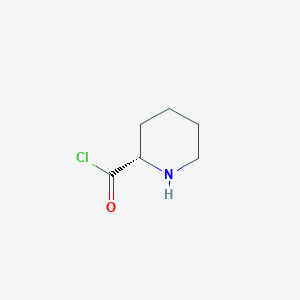
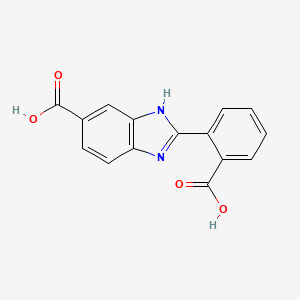
![4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531179.png)
